Acetyldipeptide A2
Overview
Description
Acetyldipeptide A2 is a naturally occurring dipeptide composed of two amino acids, alanine and valine. This compound has garnered significant attention due to its potential therapeutic and industrial applications. It is found in various natural sources, including marine organisms, fungi, and bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetyldipeptide A2 typically involves solid-phase peptide synthesis (SPPS), which is a widely used method for producing peptides. The process begins with the anchoring of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The reaction conditions often involve the use of coupling agents such as N,N-dicyclohexylcarbodiimide (DCC) and N,N-diisopropylethylamine (DIPEA) in solvents like dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to express the enzymes required for the biosynthesis of the dipeptide. The fermentation process is optimized for high yield and purity, followed by purification steps such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Acetyldipeptide A2 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various solvent conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Acetyldipeptide A2 has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: It serves as a model compound for studying peptide interactions and functions in biological systems.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of peptide-based materials and as a component in cosmetic formulations .
Mechanism of Action
The mechanism of action of Acetyldipeptide A2 involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Aspartame: A dipeptide composed of aspartic acid and phenylalanine, used as an artificial sweetener.
L-alanyl-L-glutamine: A dipeptide used in medical nutrition therapy.
L-alanyl-L-valine: A dipeptide similar to Acetyldipeptide A2, used in various biochemical studies .
Uniqueness: this compound is unique due to its specific combination of alanine and valine, which imparts distinct physicochemical properties and biological activities. Its natural occurrence and potential therapeutic applications further distinguish it from other dipeptides .
Properties
IUPAC Name |
3-[[2-[2-(2-acetamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S3/c1-11(21)17-7-5-14-19-13(10-23-14)16-20-12(9-24-16)15(22)18-6-4-8-25(2)3/h9-10H,4-8H2,1-3H3,(H-,17,18,21,22)/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEBMSKHTDMMOM-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC(=CS1)C2=NC(=CS2)C(=O)NCCC[S+](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N4O2S3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
76275-84-8 (chloride) | |
Record name | Acetyldipeptide A2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081645127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID101002113 | |
Record name | (3-{[Hydroxy(2'-{2-[(1-hydroxyethylidene)amino]ethyl}[2,4'-bi-1,3-thiazol]-4-yl)methylidene]amino}propyl)(dimethyl)sulfanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101002113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81645-12-7 | |
Record name | Acetyldipeptide A2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081645127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-{[Hydroxy(2'-{2-[(1-hydroxyethylidene)amino]ethyl}[2,4'-bi-1,3-thiazol]-4-yl)methylidene]amino}propyl)(dimethyl)sulfanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101002113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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